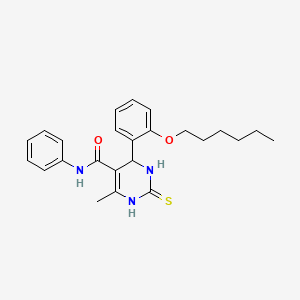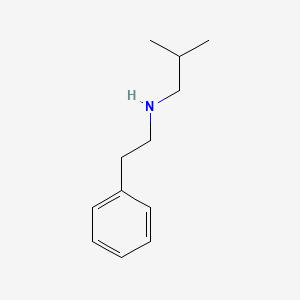![molecular formula C21H23BrN2O3 B2661335 3-(2,3-二氢苯并[b][1,4]二噁烷-6-基)-3-羟基-1-苯基-2,3,5,6,7,8-六氢咪唑并[1,2-a]吡啉-1-铵溴化物 CAS No. 1106751-73-8](/img/structure/B2661335.png)
3-(2,3-二氢苯并[b][1,4]二噁烷-6-基)-3-羟基-1-苯基-2,3,5,6,7,8-六氢咪唑并[1,2-a]吡啉-1-铵溴化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a phenyl ring, and an imidazopyridinium ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the dihydrobenzo[b][1,4]dioxin ring might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazopyridinium ring might make the compound more polar and increase its solubility in polar solvents .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide, focusing on six unique applications:
Antimicrobial Activity
This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its unique structure allows it to interact with microbial cell membranes, leading to cell lysis and death. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Studies have indicated that this compound can induce apoptosis in cancer cells. It works by disrupting the mitochondrial membrane potential and activating caspase pathways, which are crucial for programmed cell death. This makes it a valuable compound for further research in cancer therapy, particularly for drug-resistant cancer types .
Neuroprotective Effects
Research has shown that this compound can protect neurons from oxidative stress and apoptosis. It achieves this by scavenging free radicals and upregulating the expression of antioxidant enzymes. These properties make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Activity
This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways. Its anti-inflammatory properties are beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Properties
The compound exhibits strong antioxidant activity by neutralizing free radicals and reducing oxidative stress. This property is crucial for preventing cellular damage and aging, and it has potential applications in the development of anti-aging skincare products and supplements .
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, including proteases and kinases. Enzyme inhibition is a critical mechanism in drug development for diseases such as hypertension, diabetes, and cancer. The compound’s specificity and potency make it a promising candidate for further research in this area .
属性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N2O3.BrH/c24-21(16-9-10-18-19(14-16)26-13-12-25-18)15-22(17-6-2-1-3-7-17)20-8-4-5-11-23(20)21;/h1-3,6-7,9-10,14,24H,4-5,8,11-13,15H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDRSFXEJDKLJD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=CC=C5.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

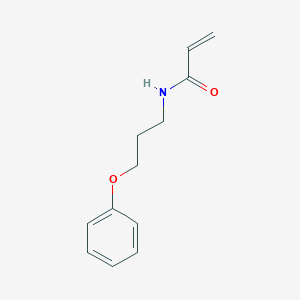

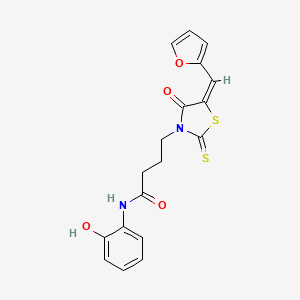
![(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2661256.png)
![(3-Fluoropyridin-4-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2661258.png)

![Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2661261.png)
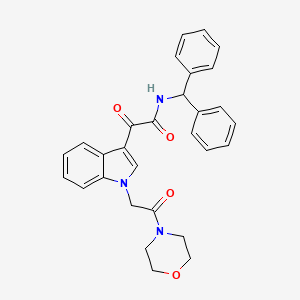
![N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2661263.png)
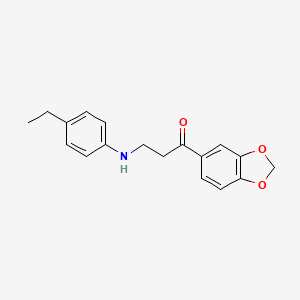
![1'-(2-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2661270.png)
